

Physical properties of octan-2-yl 2-cyanoacetate.

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Compound of Interest

Compound Name: Octan-2-yl 2-cyanoacetate

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An In-Depth Technical Guide to the Physical Properties of **Octan-2-yl 2-cyanoacetate**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **octan-2-yl 2-cyanoacetate** (CAS No. 52688-08-1), a significant ester organic compound. Primarily utilized as a key raw material in the synthesis of α -cyanoacrylate adhesives, its physical characteristics are paramount for its application in chemical synthesis, particularly in medical and industrial fields.^{[1][2]} This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methodologies for their determination.

Molecular Identity and Structural Elucidation

Octan-2-yl 2-cyanoacetate, also known by synonyms such as 1-methylheptyl cyanoacetate and sec-octyl cyanoacetate, is an organic compound featuring an ester, a nitrile, and a chiral center.^{[1][3]} Its molecular identity is defined by the following key identifiers:

- Chemical Formula: $C_{11}H_{19}NO_2$ ^{[1][4]}
- Molecular Weight: 197.27 g/mol ^{[1][4]}
- CAS Number: 52688-08-1^{[1][4]}

The structure consists of a cyanoacetic acid backbone esterified with octan-2-ol. The presence of the octyl chain imparts significant lipophilicity, while the cyano and ester groups provide polarity and reactive sites. The chiral carbon at the 2-position of the octyl group means the compound can exist as stereoisomers, a factor that can influence biological interactions, though commercial-grade material is often supplied as a racemic mixture.

Caption: Chemical structure of **octan-2-yl 2-cyanoacetate**.

Core Physical Properties: A Quantitative Summary

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the available quantitative data for **octan-2-yl 2-cyanoacetate**. It is crucial to note that some values are predicted based on computational models, while others are derived from experimental measurements.

Property	Value	Source (Citation)	Notes
Appearance	Colorless to light green/yellow liquid	[1][5][6]	At Standard Temperature and Pressure (STP)
Boiling Point	241.4 ± 8.0 °C	[1][4]	Predicted at 760 mmHg
135 - 137 °C	[6]	Experimental at 12 mmHg	
Density	0.951 ± 0.06 g/cm ³	[1][4]	Predicted
0.959 g/cm ³	[6]	Experimental	
Refractive Index	1.44	[5]	Experimental
Flash Point	105.4 °C	[5][7]	Experimental
113 °C	[6]	Experimental	
pKa	2.94 ± 0.10	[1]	Predicted
Solubility	Insoluble in water; Soluble in common organic solvents	[6]	Experimental

In-Depth Analysis of Physicochemical Characteristics

The interplay between the alkyl chain and the polar functional groups dictates the compound's physical behavior.

State, Appearance, and Odor

At room temperature, **octan-2-yl 2-cyanoacetate** is a liquid, a characteristic attributed to its relatively low melting point (specific value not widely reported) and the rotational freedom of the octyl chain.[6][8] Its appearance as a colorless to light yellow liquid is typical for purified esters of this class.[5][6] While some sources mention a "special odor," this is a qualitative and often subjective property.[6]

Boiling Point and Volatility

The compound exhibits a high predicted boiling point at atmospheric pressure (241.4°C), reflecting its substantial molecular weight and the polar interactions from the ester and nitrile groups.[1][4] The experimental boiling point at reduced pressure (135-137°C at 12 mmHg) is a more practical value for laboratory purification via vacuum distillation, a necessary technique to prevent thermal decomposition that can occur at higher temperatures.[6]

Density and Solubility

With a density of approximately 0.95-0.96 g/cm³, it is slightly less dense than water.[4][6] The molecule's dominant feature is the eight-carbon alkyl chain, which renders it nonpolar and thus insoluble in water.[6] Conversely, it is readily soluble in common organic solvents like ethanol, ether, and toluene, which can effectively solvate the alkyl portion of the molecule.[1][6] This solubility profile is fundamental to its synthesis, which often uses toluene as a solvent to azeotropically remove water.[1]

Refractive Index

The refractive index of 1.44 is a measure of how much the path of light is bent, or refracted, when entering the liquid.[5] This value is a useful, rapid, and non-destructive indicator of purity. Any deviation from this value for a purified sample could suggest the presence of contaminants or residual solvents.

Acidity (pKa)

The predicted pKa of 2.94 is not for the compound as a whole but refers to the acidity of the protons on the α -carbon (the CH₂ group between the cyano and carbonyl groups).[1] The electron-withdrawing nature of both the adjacent nitrile (C≡N) and carbonyl (C=O) groups stabilizes the resulting carbanion, making these protons unusually acidic for a methylene group. This acidity is a cornerstone of its reactivity, particularly in Knoevenagel condensation reactions, which are central to the synthesis of cyanoacrylate polymers.[9]

Experimental Protocol: Determination of Refractive Index

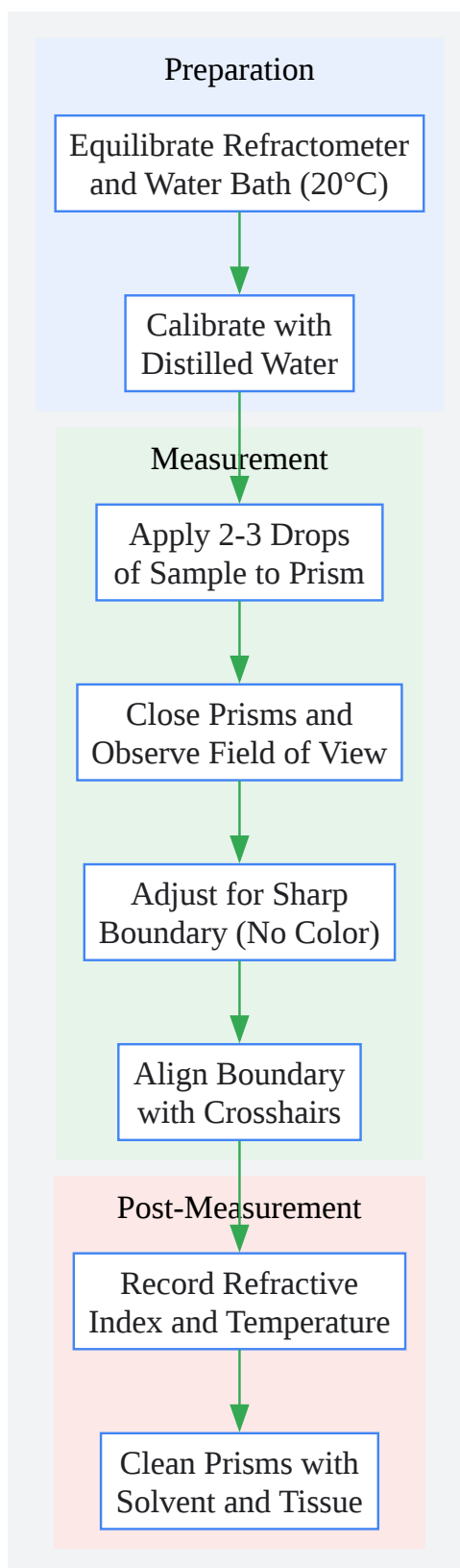
To ensure the trustworthiness of physical data, standardized and self-validating protocols are essential. The determination of the refractive index is a prime example.

Objective: To accurately measure the refractive index of a liquid sample of **octan-2-yl 2-cyanoacetate** using an Abbe refractometer.

Causality: The refractive index is dependent on temperature and the wavelength of light. Therefore, precise temperature control and a standardized light source (typically the sodium D-line, 589 nm) are critical for reproducibility and accuracy.

Methodology:

- **Calibration:** Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20°C or 25°C. Allow the instrument to equilibrate. Calibrate the instrument using a standard of known refractive index, such as distilled water.
- **Sample Application:** Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the **octan-2-yl 2-cyanoacetate** sample onto the surface of the lower prism.
- **Measurement:** Close the prism assembly firmly. The liquid will spread into a thin film. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
- **Refinement:** Adjust the chromaticity screw to eliminate any color fringe at the borderline, resulting in a sharp, single line separating the light and dark fields.
- **Reading:** Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
- **Data Acquisition:** Press the "Read" button or look at the internal scale to obtain the refractive index value. Record this value along with the measurement temperature (e.g., $n^{20}_D = 1.44$).
- **Cleaning:** Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue moistened with an appropriate solvent (e.g., ethanol or acetone), followed by a dry tissue.



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Caption: Workflow for determining the refractive index.

Handling, Storage, and Safety Considerations

Proper handling and storage are crucial for maintaining the integrity of **octan-2-yl 2-cyanoacetate**.

- **Storage:** The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][5] This prevents hydrolysis of the ester group by atmospheric moisture and minimizes evaporation.
- **Safety:** Safety data sheets indicate that the compound may cause skin and serious eye irritation, as well as respiratory irritation.[8] Therefore, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][10]

Conclusion

Octan-2-yl 2-cyanoacetate is a chiral ester with a well-defined set of physical properties that are dominated by its bifunctional nature: a long, nonpolar alkyl chain and a polar cyano-ester head. Its high boiling point necessitates vacuum distillation for purification, while its solubility profile is characteristic of a lipophilic organic molecule. The acidity of its α -protons is a key chemical property that drives its utility in polymerization reactions. A thorough understanding of these physical characteristics, verified through standardized experimental protocols, is essential for its effective and safe use in research and industrial applications.

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